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Compound of Interest

Compound Name: Ulacamten

Cat. No.: B15607449 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and troubleshooting potential off-

target effects of ulacamten (CK-586) in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ulacamten?

A1: Ulacamten is a selective, oral, small molecule inhibitor of cardiac myosin.[1] Its primary

mechanism is to reduce cardiac muscle hypercontractility by decreasing the number of active

myosin cross-bridges during cardiac contraction.[1] This action reduces contractile force

without affecting intracellular calcium transients.[1]

Q2: What is the reported selectivity profile of ulacamten against different myosin isoforms?

A2: Preclinical studies have shown that ulacamten is a selective inhibitor of cardiac myosin. It

demonstrates greater potency for cardiac and slow skeletal myofibrils compared to fast skeletal

myofibrils and has minimal activity against smooth muscle myosin. For detailed quantitative

data, please refer to the Data Summary Table below.

Q3: Has ulacamten been evaluated in a broad off-target screening panel?
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A3: Publicly available data does not specify whether ulacamten has been evaluated in a

comprehensive off-target screening panel against a wide range of receptors, ion channels, and

enzymes. The primary focus of published preclinical data is on its selectivity across different

myosin isoforms.

Q4: What are the known on-target effects of ulacamten in research models that I should be

aware of?

A4: The primary on-target effect of ulacamten is a dose-dependent reduction in cardiac

contractility. In preclinical studies, this has been observed as a reduction in fractional

shortening in rats.[2] In a Phase 1 clinical trial with healthy volunteers, a dose-dependent,

reversible reduction in left ventricular ejection fraction (LVEF) was reported.[2] This is an

expected pharmacodynamic effect of the molecule.

Q5: Are there any known off-target effects on skeletal or smooth muscle function at therapeutic

concentrations?

A5: Based on the available preclinical data, ulacamten has significantly less inhibitory activity

on fast skeletal and smooth muscle myosins compared to cardiac myosin. This suggests that

off-target effects on skeletal and smooth muscle function are unlikely at concentrations where it

has a therapeutic effect on cardiac muscle. However, it is important to monitor for any potential

effects in your specific experimental model.
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Observed Issue Potential Cause Troubleshooting Steps

Unexpected changes in

skeletal muscle function (e.g.,

muscle weakness, fatigue) in

an in vivo model.

At high concentrations,

ulacamten may have some

inhibitory effects on slow

skeletal muscle myosin, which

shares the same β-myosin

heavy chain as cardiac

myosin.

- Review the dosing regimen to

ensure it is within the

recommended range. -

Measure the plasma

concentration of ulacamten to

correlate with the observed

effects. - Conduct ex vivo

muscle function tests on

isolated skeletal muscle tissue

to directly assess contractility.

Unexplained changes in blood

pressure or other

hemodynamic parameters not

directly related to reduced

cardiac contractility.

While reported to have minimal

effect on smooth muscle

myosin, very high

concentrations could

potentially lead to off-target

vascular effects. Alternatively,

this could be an indirect

consequence of the primary

cardiac effects.

- Confirm that the observed

hemodynamic changes are

outside of what would be

expected from the known

reduction in cardiac output. -

Perform in vitro experiments

on isolated blood vessels to

assess for any direct effects of

ulacamten on smooth muscle

contraction.

Variability in the inhibitory

effect of ulacamten in in vitro

assays.

The inhibitory action of

ulacamten on myosin ATPase

is dependent on the presence

of the regulatory light chain

(RLC) and the two-headed

heavy meromyosin (HMM)

structure.[2]

- Ensure that the myosin

preparation used in the assay

contains the intact RLC and is

in the HMM form. Ulacamten

does not inhibit the single-

headed subfragment-1 (S1) of

myosin.[1] - Verify the purity

and integrity of your myosin

preparation.

Data Presentation
Table 1: Summary of Ulacamten's Potency on Myosin ATPase Activity
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Myosin Isoform Parameter Value Notes

Bovine Cardiac

Myofibrils
EC50 2.9 µM

Partial inhibitor with a

maximal inhibition of

~50%.[2]

Slow Skeletal

Myofibrils
Relative Potency

2- to 3-fold less potent

than cardiac

Shares the same β-

myosin heavy chain

as cardiac myosin.[2]

Fast Skeletal

Myofibrils
Relative Potency

2- to 3-fold less potent

than cardiac and slow

skeletal

[2]

Smooth Muscle

Myosin
Relative Potency Minimal inhibition

Quantitative IC50 or

EC50 values are not

publicly available.[2]

Experimental Protocols
Myosin ATPase Activity Assay (Coupled Enzyme
System)
This protocol is based on the methodology described in preclinical studies of ulacamten.[2]

Preparation of Reagents:

Prepare myofibrils from flash-frozen tissue (e.g., bovine cardiac, rabbit psoas for fast

skeletal) according to standard laboratory procedures.

Prepare a reaction buffer containing pyruvate kinase and lactate dehydrogenase.

Prepare a stock solution of ulacamten in a suitable solvent (e.g., DMSO).

Assay Procedure:

In a microplate, add the reaction buffer to each well.

Add the myofibril preparation to the wells.
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For cardiac and slow skeletal myosin assays, add a saturating concentration of

blebbistatin to a set of control wells to determine and subtract the non-myosin ATPase

activity.

Add varying concentrations of ulacamten or vehicle control to the wells.

Initiate the reaction by adding ATP and NADH.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the

oxidation of NADH and is proportional to ATPase activity.

Data Analysis:

Calculate the rate of ATPase activity for each concentration of ulacamten.

Normalize the data to the vehicle control.

Fit the data to a four-parameter dose-response curve to determine the EC50 and maximal

inhibition.

Isolated Cardiomyocyte Contractility Assay
This protocol is based on the methodology described in preclinical studies of ulacamten.[2]

Cell Preparation:

Isolate adult ventricular cardiomyocytes from the desired animal model (e.g., rat) using

enzymatic digestion.

Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2

AM.

Experimental Setup:

Place the Fura-2 loaded cardiomyocytes on the stage of an inverted microscope equipped

for ratiometric fluorescence imaging.

Perfuse the cells with a physiological buffer.
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Electrically stimulate the cells to induce contractions.

Data Acquisition:

Record cardiomyocyte shortening (contractility) using an edge-detection system.

Simultaneously, record the Fura-2 fluorescence ratio to measure intracellular calcium

transients.

Establish a baseline recording.

Perfuse the cells with varying concentrations of ulacamten and record the effects on

contractility and calcium transients.

Data Analysis:

Measure the amplitude and kinetics of cardiomyocyte shortening and calcium transients

before and after the application of ulacamten.

Compare the dose-dependent effects of ulacamten on contractility with any changes in

the calcium transient to confirm that the mechanism of action is independent of calcium

modulation.

Visualizations
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Experimental Workflow: Assessing Myosin Selectivity

Prepare Myofibrils
(Cardiac, Slow Skeletal,
Fast Skeletal, Smooth)

Myosin ATPase Assay
(Coupled Enzyme System)

Measure ATPase Activity
(Absorbance at 340 nm)

Data Analysis
(Dose-Response Curve)

Determine EC50/IC50
for each myosin isoform

Click to download full resolution via product page

Caption: Workflow for determining the selectivity of ulacamten across different myosin

isoforms.
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Caption: Simplified signaling pathway of ulacamten's primary and off-target interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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